molecular formula C26H19N3O3S2 B3019226 4-(indolin-1-ylsulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide CAS No. 361170-49-2

4-(indolin-1-ylsulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide

Cat. No. B3019226
CAS RN: 361170-49-2
M. Wt: 485.58
InChI Key: GCLIOQMSDWBVPD-UHFFFAOYSA-N
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Description

The compound 4-(indolin-1-ylsulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide is a synthetic molecule that appears to be designed for biological activity, given its structural features that are common in pharmacologically active compounds. The indole and naphthothiazole moieties suggest potential for interaction with biological targets, and the sulfonyl and benzamide groups could be key for binding affinity and specificity.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides have been synthesized and screened for their biological activities . Although the exact synthesis of this compound is not detailed in the provided papers, similar synthetic routes could be employed, involving the coupling of appropriate indole and naphthothiazole derivatives with a benzamide scaffold.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including infrared spectroscopy, NMR spectroscopy, and mass spectroscopy . In some cases, the structure has been confirmed by single-crystal X-ray diffraction . These techniques would likely be applicable to the analysis of this compound to determine its precise molecular conformation.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in the context of green chemistry, where reactions are performed in water to synthesize benzamides with potential biological activity . The synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides is an example of such a reaction . This suggests that the synthesis of this compound could also be optimized to adhere to green chemistry principles.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly reported, related compounds have been evaluated for their antimicrobial and antiproliferative activities . The structure-activity relationships (SAR) and quantitative structure-activity relationships (QSAR) studies of these compounds highlight the importance of molecular descriptors such as topological parameters in predicting biological activity . These analyses could be applied to predict the properties of the compound .

Mechanism of Action

The mechanism of action of indolin-2-one compounds can vary depending on the specific derivative and its biological target . For example, some indolin-2-one compounds have been found to exhibit antibacterial activities .

Safety and Hazards

The safety and hazards associated with indolin-2-one compounds and naphtho[2,1-d]oxazoles can depend on the specific derivatives and their biological targets . For example, some indolin-2-one compounds have been found to exhibit low hemolytic rates, suggesting a promising safety profile .

Future Directions

The future directions for research on indolin-2-one compounds and naphtho[2,1-d]oxazoles could involve the development of new derivatives with improved biological activities and safety profiles . Further studies could also explore their potential applications in various fields, such as medicine and materials science .

properties

IUPAC Name

N-benzo[g][1,3]benzothiazol-2-yl-4-(2,3-dihydroindol-1-ylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N3O3S2/c30-25(28-26-27-22-14-11-17-5-1-3-7-21(17)24(22)33-26)19-9-12-20(13-10-19)34(31,32)29-16-15-18-6-2-4-8-23(18)29/h1-14H,15-16H2,(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCLIOQMSDWBVPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC5=C(S4)C6=CC=CC=C6C=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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